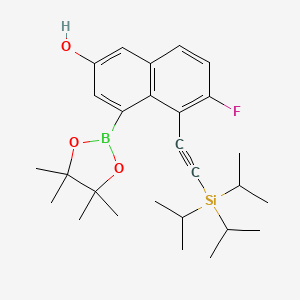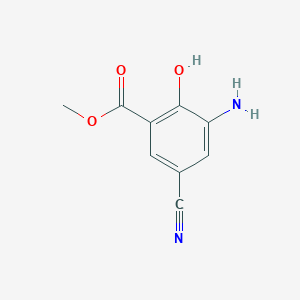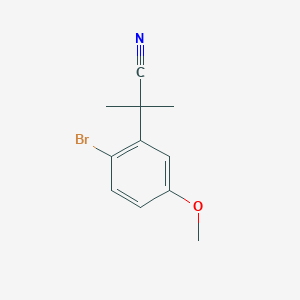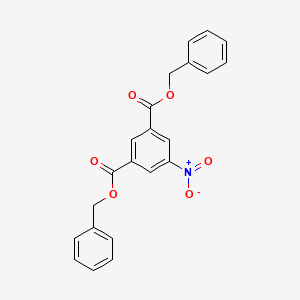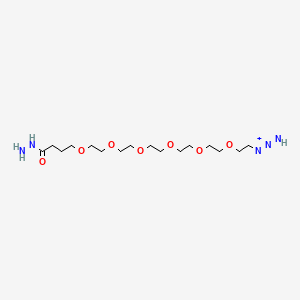
9-(Phenylethynyl)phenanthrene
Overview
Description
9-(Phenylethynyl)phenanthrene is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) with a formula of C14H10 . It consists of three fused benzene rings . The phenylethynyl group attached to the phenanthrene structure affects its reactivity .
Synthesis Analysis
Phenanthrene, the second most abundant polycyclic aromatic hydrocarbon in coal tar, can be used for large-scale preparation of 9-hydroxyphenanthrene . The synthesis of 9-(Phenylethynyl)phenanthrene involves electrophilic aromatic substitution using a tethered cyclohexanol group .Molecular Structure Analysis
The molecular structure of 9-(Phenylethynyl)phenanthrene is characterized by the presence of a phenylethynyl group attached to the ninth carbon position of the phenanthrene structure . This structure exhibits fluorescence properties under UV light .Chemical Reactions Analysis
Phenanthrene undergoes various reactions, especially at the 9 and 10 positions . These reactions include nitration with concentrated nitric acid, sulphonation with concentrated sulphuric acid, bromination with chlorine, and oxidation with KMnO4 .Physical And Chemical Properties Analysis
9-(Phenylethynyl)phenanthrene is a solid compound with a high melting point . It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and acetone . It also displays fluorescence properties under UV light .Scientific Research Applications
1. Atmospheric Environment Studies
Research involving phenanthrene derivatives like 9-(Phenylethynyl)phenanthrene often focuses on atmospheric environmental studies. For instance, the oxidation products from the reaction of phenanthrene with OH radicals in the atmosphere have been identified, which could impact human health due to their association with atmospheric particles (Lee & Lane, 2010).
2. Optical Properties and Synthesis
Another area of research includes the synthesis and study of the optical properties of phenanthrene derivatives. A study on 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes, for example, explored how molecular geometries are influenced by substitutions, leading to changes in emission spectra (Konishi et al., 2018).
3. Environmental Pollution Remediation
Phenanthrene derivatives are also studied in the context of environmental pollution. For example, Fe3O4-4,4'-Biphenyldicarboxaldehyde superparamagnetic-nanomaterials have been developed for the efficient removal of 9-Phenanthrol, a derivative of phenanthrene, demonstrating a significant approach in pollution remediation (Wei et al., 2022).
4. Photoinduced Intramolecular Cyclization
The photoinduced intramolecular cyclization of 9-(ω-anilinoalkyl)phenanthrenes has been studied, providing insights into potential applications in photochemical reactions and material sciences (Sugimoto et al., 1983).
5. Analytical Chemistry
In analytical chemistry, phenanthrene derivatives like 9-bromophenanthrene have been used as fluorescence probes for the detection of trace elements like palladium, demonstrating their utility in sensitive and selective chemical analysis (Qin et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(2-phenylethynyl)phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-8-17(9-3-1)14-15-19-16-18-10-4-5-11-20(18)22-13-7-6-12-21(19)22/h1-13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQHOQCIZDYUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90831921 | |
| Record name | 9-(Phenylethynyl)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90831921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Phenylethynyl)phenanthrene | |
CAS RN |
87682-44-8 | |
| Record name | 9-(Phenylethynyl)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90831921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



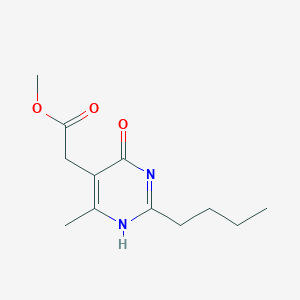

![4',4'''-(1,10-Phenanthroline-2,9-diyl)bis(([1,1'-biphenyl]-2-carbaldehyde))](/img/structure/B8264322.png)
![7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B8264336.png)
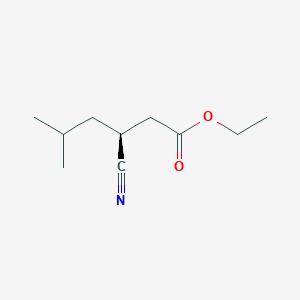
![(5aS,5a''S,6aR,6a''R)-2',2',2''',2'''-Tetraphenyl-2,2''-bispiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane]](/img/structure/B8264359.png)
